2-[Benzyl(trimethylsilyl)amino]heptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl(trimethylsilyl)amino]heptanenitrile is a chemical compound with the molecular formula C17H28N2Si and a molecular weight of 288.5 g/mol . This compound is characterized by the presence of a benzyl group, a trimethylsilyl group, and a heptanenitrile backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-[Benzyl(trimethylsilyl)amino]heptanenitrile involves several steps. One common method includes the reaction of heptanenitrile with benzylamine and trimethylsilyl chloride under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-[Benzyl(trimethylsilyl)amino]heptanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
2-[Benzyl(trimethylsilyl)amino]heptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Benzyl(trimethylsilyl)amino]heptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyl and trimethylsilyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
2-[Benzyl(trimethylsilyl)amino]heptanenitrile can be compared with other similar compounds such as:
2-[Benzyl(methyl)amino]ethan-1-ol: This compound has a similar structure but with a different backbone, leading to different chemical properties and applications.
Heptanenitrile, 2-[(phenylmethyl)(trimethylsilyl)amino]: This is another closely related compound with similar functional groups but different molecular arrangements.
Eigenschaften
CAS-Nummer |
919789-35-8 |
---|---|
Molekularformel |
C17H28N2Si |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
2-[benzyl(trimethylsilyl)amino]heptanenitrile |
InChI |
InChI=1S/C17H28N2Si/c1-5-6-8-13-17(14-18)19(20(2,3)4)15-16-11-9-7-10-12-16/h7,9-12,17H,5-6,8,13,15H2,1-4H3 |
InChI-Schlüssel |
FPLYEBDIUBYHLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C#N)N(CC1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.